molecular formula C7H5N3O B8566874 5-Cyanonicotinamide

5-Cyanonicotinamide

Cat. No.: B8566874
M. Wt: 147.13 g/mol
InChI Key: XYXYWYBIPHEICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyanonicotinamide is a nicotinamide derivative characterized by a cyano (-CN) substitution at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and cellular metabolism . The introduction of the cyano group in this compound likely alters its electronic properties, solubility, and biological activity compared to unmodified nicotinamide.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5-cyanopyridine-3-carboxamide

InChI

InChI=1S/C7H5N3O/c8-2-5-1-6(7(9)11)4-10-3-5/h1,3-4H,(H2,9,11)

InChI Key

XYXYWYBIPHEICF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Nicotinamide (Vitamin B3)

Structural Differences :

  • Nicotinamide : Contains an amide group (-CONH₂) at the 3-position of the pyridine ring.
  • 5-Cyanonicotinamide: Replaces the 5-hydrogen of nicotinamide with a cyano group.

3-Cyanopyridine

Structural Differences :

  • 3-Cyanopyridine: Cyano group at the 3-position of the pyridine ring.
  • This compound: Cyano group at the 5-position, with an additional amide group at the 3-position.

Functional Implications :

  • Reactivity: The amide group in this compound introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to 3-cyanopyridine.
  • Toxicity: Both compounds contain a cyano group, but 3-cyanopyridine’s toxicity (LD₅₀: ~300 mg/kg in rats) is lower than cyanide salts due to slower cyanide release .

Comparison with Functionally Similar Compounds

Ranitidine-Related Compounds ()

While structurally distinct (e.g., Ranitidine’s furan and nitroacetamide groups), these compounds share functional similarities as enzyme inhibitors:

  • Electron-Withdrawing Groups: The cyano group in this compound and nitro groups in Ranitidine derivatives (e.g., nitroacetamide) both modulate electron density, affecting binding to biological targets.

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Weight (g/mol) Toxicity (LD₅₀, rat oral) Key Applications
This compound Pyridine, Cyano, Amide 163.15 (calculated) High (inferred) Biochemical research
Nicotinamide Pyridine, Amide 122.12 Low (safe for supplements) Nutrition, dermatology
3-Cyanopyridine Pyridine, Cyano 104.11 Moderate (~300 mg/kg) Chemical synthesis

Table 2: Hazard Comparison (Based on )

Compound Type Example Hazard Level Safety Protocols
Cyanide salts Potassium cyanide (KCN) Extreme SOP required
Cyanopyridines This compound High Likely SOP recommended
Non-cyanated analogs Nicotinamide Low Standard lab handling

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